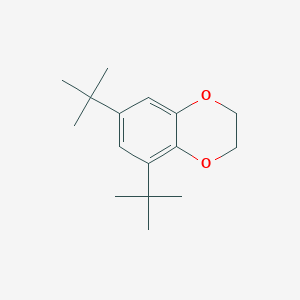

5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine

Description

The 2,3-dihydro-1,4-benzodioxine (benzodioxane) core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and steric properties. The compound 5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine features two bulky tert-butyl groups at the 5- and 7-positions of the benzodioxine ring. These substituents confer enhanced lipophilicity and steric hindrance, which can influence solubility, metabolic stability, and intermolecular interactions .

Properties

CAS No. |

110851-10-0 |

|---|---|

Molecular Formula |

C16H24O2 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

5,7-ditert-butyl-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C16H24O2/c1-15(2,3)11-9-12(16(4,5)6)14-13(10-11)17-7-8-18-14/h9-10H,7-8H2,1-6H3 |

InChI Key |

XDVJFBQSGVQSKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)OCCO2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of 3,6-di-tert-butyl-o-benzoquinone with pyrocatechol under alkaline catalysis conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxine ring.

Industrial Production Methods

While specific industrial production methods for 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dioxine ring to a dihydro form.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted dioxines with different functional groups.

Scientific Research Applications

5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving redox reactions and the modulation of cellular signaling processes. The presence of tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of 2,3-Dihydro-1,4-benzodioxine Derivatives

*HEDM: High-energy density material.

Key Observations:

Steric and Electronic Effects :

- TNBD : Nitro groups increase density and thermal stability (m.p. 286–288°C), making it suitable for energetic materials .

- 5,7-Di-tert-butyl derivative : Bulky tert-butyl groups likely enhance thermal stability and lipophilicity, analogous to nitro-substituted derivatives. However, tert-butyl groups may reduce reactivity compared to electron-withdrawing nitro substituents.

- 5,8-Difluoro derivative : Fluorine atoms improve metabolic stability and electronic properties, favoring drug design .

- Biological Activity: Tricyclic derivatives like 2,3-dihydro-1,4-dioxino[2,3-g]quinoline exhibit antitumor activity but with moderate cytotoxicity, suggesting that extended aromatic systems may balance efficacy and safety . In contrast, antithrombotic 2,3-dihydro-1,4-benzodioxine derivatives (e.g., dual thrombin/GPIIb/IIIa inhibitors) highlight the scaffold’s adaptability to target multiple pathways via regiochemical modifications .

Biological Activity

5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine is an organic compound notable for its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine features a bicyclic structure with two tert-butyl groups that enhance its lipophilicity and stability. The molecular formula is , and the compound is classified under dioxines. The tert-butyl groups contribute significantly to the compound's chemical stability and reactivity, making it a valuable candidate for various biological applications .

Synthesis

The synthesis of 5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 3,6-di-tert-butyl-o-benzoquinone with pyrocatechol under alkaline conditions. This method allows for the production of the compound in a laboratory setting, and the process can be optimized for industrial applications by adjusting temperature, pressure, and catalyst concentration to improve yield and purity .

Antioxidant Properties

Research indicates that 5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine exhibits significant antioxidant properties. It interacts with various molecular targets such as enzymes and receptors through redox reactions. These interactions modulate cellular signaling pathways that are crucial for maintaining cellular homeostasis .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity Studies

In a study evaluating a related family of compounds (benzodiazepine derivatives), structural elements similar to those in 5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine were found to exhibit selective cytotoxicity towards T-cells. This indicates that modifications in the molecular structure can lead to enhanced biological activity against specific cell types .

The mechanism by which 5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound interacts with various enzymes that play roles in oxidative stress and inflammation.

- Cell Signaling Modulation : By modulating signaling pathways associated with cell survival and apoptosis, it may influence cell fate decisions.

- Redox Reactions : The presence of tert-butyl groups enhances the compound's ability to participate in redox reactions, contributing to its antioxidant properties .

Study on Anti-inflammatory Activity

A study conducted on newly synthesized compounds containing the benzodioxine structure examined their anti-inflammatory activity both in vitro and in vivo. The results indicated that derivatives of 5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine exhibited significant anti-inflammatory effects comparable to established anti-inflammatory agents .

Cytotoxicity Assessment

In another investigation focusing on T-cell-selective cytotoxicity among 1,4-benzodiazepine derivatives similar to benzodioxines, compounds structurally related to 5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine demonstrated promising results against transformed B- and T-cells. These findings highlight the potential for developing targeted therapies based on structural modifications of the compound .

Applications

The biological activities of 5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine suggest several applications:

- Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for drug development aimed at treating chronic inflammatory diseases.

- Research Tool : As a stable compound with specific interactions with biological targets, it can serve as a valuable tool in biochemical research.

- Material Science : Its unique structure allows for potential applications in developing new materials with specific chemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.